molecular formula C8H16 B076891 cis-3-Octene CAS No. 14850-22-7

cis-3-Octene

Cat. No. B076891
CAS RN: 14850-22-7
M. Wt: 112.21 g/mol
InChI Key: YCTDZYMMFQCTEO-ALCCZGGFSA-N
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Description

cis-3-Octene is a geometric isomer of an octene, which is an eight-carbon alkene with a double bond. The "cis" designation indicates that the two hydrogen atoms adjacent to the double bond are on the same side of the molecule. This configuration can have significant effects on the chemical and physical properties of the molecule compared to its "trans" counterpart, where the hydrogens are on opposite sides.

Synthesis Analysis

The synthesis of molecules similar to cis-3-octene often involves strategies that ensure the correct geometric configuration. For example, the synthesis of cis-bicyclo[3.3.0]octenes is achieved through a cascade reaction process involving carbolithiation and electrocyclization, which allows for the construction of complex structures with the desired cis-configuration . Similarly, the synthesis of cis-2,5-diaminobicyclo[2.2.2]octane as a scaffold for asymmetric catalysis demonstrates the importance of maintaining the cis-configuration for the efficiency and stereoselectivity of the catalytic process .

Molecular Structure Analysis

The molecular structure of cis-3-octene would be characterized by the presence of a double bond between the third and fourth carbon atoms, with the hydrogen atoms on the same side of the double bond. This cis-configuration can influence the molecule's reactivity and interaction with other chemical species. For instance, the cis-configuration is energetically more favorable in certain trinuclear mixed valence Co(II/III) complexes, which has implications for their catalytic activities .

Chemical Reactions Analysis

cis-3-Octene, like other alkenes, can participate in various chemical reactions, including addition reactions where the double bond is broken and new atoms or groups are added to the carbon atoms. The cis-configuration can affect the outcome of these reactions. For example, the cis-bicyclo[3.3.0]octane-3,7-dione reacts with carbon disulfide and a strong base to form racemic mixtures of 2-dialkylthio-methylene compounds, demonstrating the reactivity of the cis-configuration in complex organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of cis-3-octene would be influenced by its molecular structure. The cis-configuration can lead to different boiling points, melting points, and solubilities compared to the trans-isomer. For instance, the melting points of cis- and trans-octadecenoic acids exhibit alternating patterns, which can be attributed to the differences in molecular geometry . Additionally, the cis-configuration can affect the molecule's spectroscopic properties, as seen in the case of cis-1,2-bis(octaethylporphyrinyl)ethylene, where the UV-vis and 1H NMR spectra are distinct from those of ordinary porphyrins .

Scientific Research Applications

  • Synthesis of Functionalized Cis-bicyclo[3.3.0]octenes : A study by Williams and Reeves (2004) developed a cascade reaction process for constructing functionalized cis-bicyclo[3.3.0]octenes. The method involves carbolithiation of 3-methylene-1,4-cyclooctadiene leading to cyclooctadienyl anions, which then undergo electrocyclization and subsequent trapping with various electrophiles (Williams & Reeves, 2004).

  • Cis-Trans Photoisomerization of Alkenes : Yanagida et al. (1986) investigated the cis-trans photoisomerization of simple alkenes like 2-octenes using ZnS or CdS as photocatalysts. This study provides insights into the mechanisms and efficiencies of isomerization processes, relevant for various applications including material science and synthetic chemistry (Yanagida et al., 1986).

  • Production of Linear Octenes : Research by Xu et al. (2016) focused on producing linear octenes from oligomerization of 1-butene over carbon-supported cobalt catalysts. This work is significant for the chemical industry, especially for the synthesis of high-quality fuels and lubricants (Xu et al., 2016).

  • Impact on Diesel Combustion and Emissions : Hellier et al. (2013) studied how the molecular structure of various octene isomers, including cis-3-Octene, impacts diesel combustion and emissions. This research is crucial for developing environmentally friendlier fuels (Hellier et al., 2013).

  • Palladium-Catalyzed Intramolecular Hydroalkylation : Qian and Widenhoefer (2003) explored the cyclization of olefins catalyzed by palladium, forming cis-2-acyl-3,4-dideuteriocyclohexanone, which is relevant for synthetic chemistry and drug development (Qian & Widenhoefer, 2003).

  • Use of Conducting Polymers as Photocatalysts : A study by Yanagida et al. (1987) demonstrated that conducting polymers like poly(thiophene) and poly(p-phenylene) can induce efficient cis-trans photoisomerization of alkenes like 2-octenes under visible light, which is significant for photovoltaic applications and organic electronics (Yanagida et al., 1987).

Safety And Hazards

Cis-3-Octene is classified as a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . Safety measures include keeping away from heat, sparks, open flames, and other ignition sources . Containers should be kept tightly closed, and non-sparking tools should be used . In case of contact with skin or eyes, immediate medical attention is required .

Relevant Papers

The relevant papers retrieved include a study on the remote steric differentiation of cis/trans alkene coordination in copper (i) complexes of aryl-substituted bis (2-pyridyl)amine . This study provides valuable insights into the behavior of cis-3-Octene in complex chemical systems.

properties

IUPAC Name

(Z)-oct-3-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16/c1-3-5-7-8-6-4-2/h5,7H,3-4,6,8H2,1-2H3/b7-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTDZYMMFQCTEO-ALCCZGGFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70872998
Record name (Z)-3-Octene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70872998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3-Octene

CAS RN

14850-22-7
Record name (3Z)-3-Octene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14850-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Octene, (3Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014850227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-3-Octene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-oct-3-ene
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Record name 3-OCTENE, (3Z)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
186
Citations
P Hellier, N Ladommatos, R Allan, S Filip, J Rogerson - Fuel, 2013 - Elsevier
… To allow a comparison of cis and trans isomerisation, cis-3-octene was chosen. A further two reference fuels were also tested, n-octane and a fossil diesel with zero FAME content. Two …
Number of citations: 32 www.sciencedirect.com
DR Cova, CW Roos - Industrial & Engineering Chemistry Process …, 1968 - ACS Publications
1-Octene was esterifled with chloroacetic acid in the presence of p-toluenesulfonic acid to equilibrium at 102 to 131 C. The products were identified by gas-liquid chromatography. The …
Number of citations: 11 pubs.acs.org
JJ Allen, AR Barron - Dalton Transactions, 2011 - pubs.rsc.org
… 5 shows that while there is a small difference between cis-3-octene versus trans-3-octene for the parent H-dpa complex, this difference increases with increased steric bulk, ie, H < Mes …
Number of citations: 6 pubs.rsc.org
L Soják, A Bucinska - Journal of Chromatography A, 1970 - Elsevier
A gas chromatographic method for the analysis of dehydrogenation products of C 6 C 10 alkanes has been developed. The optimum working temperatures for the separation on a 200 …
Number of citations: 48 www.sciencedirect.com
JJ Allen, AR Barron - Dalton transactions, 2009 - pubs.rsc.org
… The structure of the [Cu(H-dpa)(cis-3-octene)]+ cation in compound 8. Thermal ellipsoids … 3 The structure of the [Cu(H-dpa)(cis-3-octene)] + cation in compound 8. Thermal ellipsoids are …
Number of citations: 22 pubs.rsc.org
T Kawai, H Goto, Y Yamazaki, T Ishikawa - Journal of Molecular Catalysis, 1988 - Elsevier
… As an example of a typical metathesis of cis-3-alkenes, the results for cis-3-octene are … The activity decreased rapidly in the metathesis of cis-3-octene, but the activity change was small …
Number of citations: 39 www.sciencedirect.com
A Garcia-Raso, F Saura-Calixto, MA Raso - Journal of Chromatography A, 1984 - Elsevier
Molecular orbital calculations were used to study the gas chromatographic retention of n-alkenes (1-ene, cis- and trans-20, 3-, 4-, 5- and 6-enes). Using the retention index (I), where I = I …
Number of citations: 21 www.sciencedirect.com
Y Xie, P Chen, L Hua, K Hou, Y Wang… - Journal of The …, 2015 - ACS Publications
… ozonolysis products by direct online sampling of cis-3-octene gas after introduction of ozone gas. As shown in Figure 3b, the molecular ions of cis-3-octene at m/z 112 disappeared after …
Number of citations: 11 pubs.acs.org
HC Brown, N Ravindran… - The Journal of Organic …, 1980 - ACS Publications
… For the preliminary study, 1-octene and cis-3-octene were chosen as the representative terminal and internal alkene, respectively. In the case of HBCl2-SMe2, the reaction was studied …
Number of citations: 86 pubs.acs.org
Z Xu, JP Chada, D Zhao, CA Carrero, YT Kim… - ACS …, 2016 - ACS Publications
… 3-heptene, 2,3-dimethyl-2-hexene, 2,3-dimethyl-3-hexene, 2,3,4-trimethyl-2-pentene, 2,4,4-trimethyl-2-pentene (Sigma-Aldrich), cis-2,5-dimethyl-3-hexene (Pfaltz & Bauer), cis-3-octene…
Number of citations: 34 pubs.acs.org

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